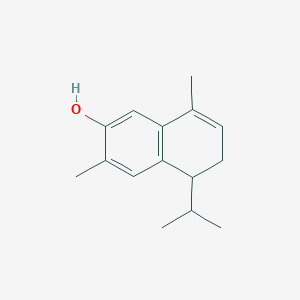
7-Hydroxy-3,4-dihydrocadalin
Übersicht
Beschreibung
Chemical Reactions Analysis
Studies have investigated the chemical reactivity of 7-Hydroxy-3,4-dihydrocadalin. It interacts with biological targets, affecting pain pathways and oxidative stress. Notably, it has been found to exhibit antinociceptive effects in diabetic neuropathy models . Further exploration of its reactivity and potential derivatives is warranted.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Effects
7-Hydroxy-3,4-dihydrocadalin, isolated from Heterotheca inuloides, exhibits significant antinociceptive effects. Research indicates its efficacy in reducing pain in both the first and second phases of the formalin test, with its potency being higher than that of traditional analgesic drugs like diclofenac. This compound also shows potential in reducing carrageenan-induced mechanical hyperalgesia and inflammation, suggesting its utility in pain management (Rocha-González et al., 2010).
Cytotoxic and Antioxidative Properties
7-Hydroxy-3,4-dihydrocadalin has been identified as having cytotoxic activity against various solid tumor cell lines. Moreover, it exhibits antioxidative properties, including the inhibition of autoxidative and microsomal lipid peroxidation (Kubo et al., 1996).
Antimicrobial Activity
This compound has demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with significant minimum inhibitory concentrations (MICs). Its bactericidal properties highlight its potential as an antimicrobial agent (Kubo et al., 1994).
Antineuropathic Effects
7-Hydroxy-3,4-dihydrocadalin shows promise in treating painful diabetic neuropathy. It exhibits both acute and chronic effects in diabetic neuropathy models, suggesting its potential role in treating this condition. The compound's effect appears to involve both antioxidant properties and the activation of specific receptors (Rocha-González et al., 2014).
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects in vivo and in vitro. In studies, it demonstrated effectiveness in reducing inflammation in the croton oil-induced oedema test and inhibited COX-1 and COX-2 catalysed prostaglandin biosynthesis, which are key pathways in the inflammatory process (Segura et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-9,12,16H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHICMXANUYYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2=C1C=C(C(=C2)C)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3,4-dihydrocadalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 7-Hydroxy-3,4-dihydrocadalin?
A1: 7-Hydroxy-3,4-dihydrocadalin, a sesquiterpenoid isolated from the Mexican medicinal plant Heterotheca inuloides, exhibits a variety of biological activities. It has demonstrated:
- Cytotoxic activity: It shows cytotoxic effects against several solid tumor cell lines. []
- Antioxidant activity: It inhibits both autoxidative and microsomal lipid peroxidation. [, ]
- Antinociceptive activity: It exhibits significant antinociceptive effects in inflammatory pain models, potentially by activating peripheral 5-HT1 serotonergic receptors. [, ]
- Anti-inflammatory activity: It displays anti-inflammatory effects, particularly in a croton oil-induced ear edema model, likely through inhibition of COX-1. []
- Antibacterial activity: It shows potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Q2: What is the mechanism of action for the antinociceptive effect of 7-Hydroxy-3,4-dihydrocadalin?
A: Research suggests that the antinociceptive effect of 7-Hydroxy-3,4-dihydrocadalin is mediated, at least in part, through the activation of peripheral 5-HT1 serotonergic receptors. [] This conclusion is supported by studies using selective receptor antagonists, where pretreatment with 5-HT1 receptor antagonists significantly reduced the antinociceptive effect of 7-Hydroxy-3,4-dihydrocadalin in the formalin test. Further research is needed to fully elucidate the specific subtypes of 5-HT1 receptors involved and to explore other potential mechanisms.
Q3: Does 7-Hydroxy-3,4-dihydrocadalin exhibit selectivity towards COX-1 or COX-2 enzymes?
A: In vitro studies indicate that 7-Hydroxy-3,4-dihydrocadalin preferentially inhibits COX-1 over COX-2. It demonstrated an IC50 of 22 µM for COX-1 and a much higher IC50 of 526 µM for COX-2. [] This selectivity for COX-1 may contribute to its anti-inflammatory effects observed in the croton oil-induced edema model.
Q4: What are the potential applications of 7-Hydroxy-3,4-dihydrocadalin based on its biological activities?
A4: The diverse biological activities of 7-Hydroxy-3,4-dihydrocadalin suggest several potential applications:
- Anticancer agent: Its cytotoxic activity against tumor cells warrants further investigation for its potential use in cancer therapy. []
- Pain management: The antinociceptive properties, particularly in inflammatory pain, make it a promising candidate for developing novel analgesics. [, ]
- Anti-inflammatory drug development: The anti-inflammatory effects, possibly linked to COX-1 inhibition, could be further explored for treating inflammatory conditions. []
- Antibacterial agent: Its potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA, highlights its potential for developing new antibacterial therapies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



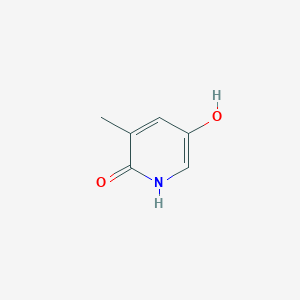

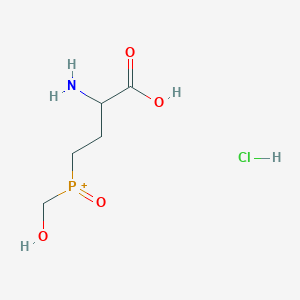
![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)

![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)
![ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329477.png)
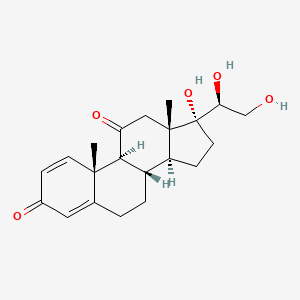

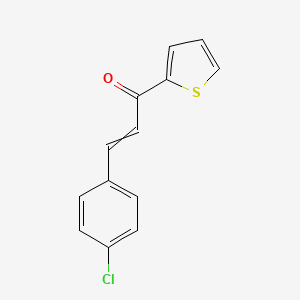
![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)
![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)